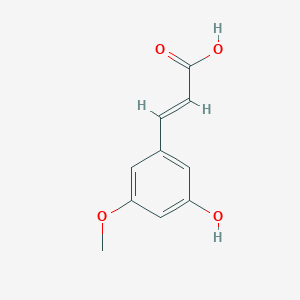

5-Hydroxy-3-methoxycinnamic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3-hydroxy-5-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-14-9-5-7(2-3-10(12)13)4-8(11)6-9/h2-6,11H,1H3,(H,12,13)/b3-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPCHIRIDPAYAQ-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)O)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)O)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6997-33-7 | |

| Record name | 3-Hydroxy-5-methoxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006997337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-HYDROXY-5-METHOXYCINNAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DT7RDP8NGH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Biosynthesis of 5 Hydroxy 3 Methoxycinnamic Acid and Its Biologically Relevant Analogues

Biosynthetic Pathways (e.g., Shikimate and Phenylpropanoid Pathways)

The synthesis of 5-hydroxy-3-methoxycinnamic acid in plants is a multi-step process that involves two major interconnected metabolic routes: the shikimate pathway and the phenylpropanoid pathway. researchgate.nettaylorfrancis.com

The shikimate pathway is a fundamental metabolic route in plants, bacteria, fungi, and algae for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan). frontiersin.orgwikipedia.org This pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and D-erythrose 4-phosphate (E4P) and proceeds through several enzymatic steps to produce chorismate, the final product of the pathway. frontiersin.orgwikipedia.orgresearchgate.net Chorismate then serves as a precursor for the aromatic amino acids. nih.gov For the synthesis of ferulic acid, the key starting amino acid derived from this pathway is L-phenylalanine (and in some plants, L-tyrosine). nih.govscielo.br

The phenylpropanoid pathway takes over from the shikimate pathway, converting L-phenylalanine into a wide array of secondary metabolites, including flavonoids, lignins, and hydroxycinnamic acids like ferulic acid. taylorfrancis.comresearchgate.netnih.gov The general steps are as follows:

Deamination: The pathway is initiated by the enzyme Phenylalanine ammonia-lyase (PAL), which catalyzes the deamination of L-phenylalanine to form cinnamic acid. scielo.brresearchgate.net In some plants, Tyrosine ammonia-lyase (TAL) can directly convert L-tyrosine to p-coumaric acid. researchgate.netscielo.br

Hydroxylation: Cinnamic acid is then hydroxylated at the para-position by Cinnamate (B1238496) 4-hydroxylase (C4H) to produce p-coumaric acid. scielo.brnih.gov

Further Hydroxylation: p-Coumaric acid is subsequently hydroxylated at the 3-position to yield caffeic acid. researchgate.netresearchgate.net This step can be catalyzed by p-coumarate 3-hydroxylase (C3H). nih.govresearchgate.net

Methylation: The final step in the formation of ferulic acid is the methylation of the 3-hydroxyl group of caffeic acid. This reaction is catalyzed by an S-adenosyl methionine (SAM)-dependent O-methyltransferase, specifically a caffeic acid O-methyltransferase (COMT), to produce this compound (ferulic acid). researchgate.netresearchgate.net

An alternative route involves the activation of the cinnamic acids to their coenzyme A (CoA) esters by 4-coumarate:CoA ligase (4CL). scielo.brnih.gov These CoA esters can then be hydroxylated and methylated. For instance, caffeoyl-CoA can be methylated by caffeoyl-CoA O-methyltransferase (CCoAOMT) to form feruloyl-CoA, which is then converted to ferulic acid. nih.govnih.govnih.gov

Distribution in Botanical and Microbial Systems

This compound is widespread in the plant kingdom, found in various tissues and organs. wikipedia.org It is particularly abundant in the seeds and leaves of many plants. chemicalbook.com

Botanical Distribution: High concentrations of ferulic acid are found in the bran of cereals such as wheat, rice, corn, barley, and oats. wikipedia.orgnih.govscielo.br Other significant botanical sources include:

Vegetables: Eggplant, spinach, beets, and artichokes. scielo.brnih.gov

Fruits: Pineapple and bananas. nih.gov

Other Sources: Coffee beans, flaxseed, peanuts, and nuts. nih.govmdpi.com

In cereals, ferulic acid is a major phenolic compound and is often linked to cell wall polysaccharides, contributing to the rigidity of the bran. wikipedia.org The highest known concentration of ferulic acid glucoside has been reported in flaxseed. wikipedia.org

Microbial Systems: Certain microorganisms can metabolize ferulic acid. For example, some yeast strains, particularly those used in brewing wheat beers like Saccharomyces delbrueckii, can convert ferulic acid into 4-vinyl guaiacol, which imparts a characteristic clove-like flavor. wikipedia.org Saccharomyces cerevisiae (baker's yeast) and the bacterium Pseudomonas fluorescens are also capable of this conversion. wikipedia.org Engineered Saccharomyces cerevisiae has been used to produce curcumin (B1669340) from ferulic acid. nih.gov

Table 1: Botanical Sources of this compound (Ferulic Acid)

| Plant Category | Examples |

|---|---|

| Cereals | Wheat bran, Rice bran, Corn, Barley, Oats wikipedia.orgnih.govscielo.br |

| Vegetables | Eggplant, Spinach, Beets, Artichokes scielo.brnih.gov |

| Fruits | Pineapple, Bananas nih.gov |

| Seeds & Nuts | Flaxseed, Peanuts, Coffee beans wikipedia.orgnih.gov |

| Other Plants | Yacón leaves, Bamboo shoots wikipedia.org |

Forms of Natural Occurrence

In nature, this compound exists in several forms, not just as a free acid. scielo.br Its form influences its bioavailability and function within the plant.

Free Acid: It can be found in its free, unbound form, particularly in vegetables, fruits, and beverages like coffee and beer. researchgate.net

Esters: A significant portion of ferulic acid in plants is ester-linked to polysaccharides, such as arabinoxylans and xyloglucans, in the cell wall. wikipedia.orgscielo.br This cross-linking with other polymers like lignin (B12514952) provides structural integrity and rigidity to the plant cell wall. wikipedia.orgnih.gov It can also be found as esters of sterols and triterpene alcohols, such as in rice bran oil. chemicalbook.com

Glycosides: Ferulic acid can be attached to sugar molecules, forming glycosides. nih.gov For example, ferulic acid glucoside is found in high concentrations in flaxseed. wikipedia.org

Dehydrodimers: Ferulic acid can undergo oxidative coupling to form dehydrodimers (diferulic acids). wikipedia.org These dimers act as cross-links between polysaccharide chains in the cell walls of grasses, further reinforcing the cell wall structure. wikipedia.org Rye bread is a dietary source of these dehydrodimers. wikipedia.org

Enzymatic Machinery Involved in its Formation and Modification

The biosynthesis and modification of this compound are orchestrated by a series of specific enzymes. nih.govresearchgate.net These enzymes belong to several major classes that are central to phenylpropanoid metabolism.

Ammonia-lyases:

Phenylalanine ammonia-lyase (PAL): This enzyme catalyzes the initial and often rate-limiting step of the phenylpropanoid pathway, converting L-phenylalanine to cinnamic acid. scielo.brresearchgate.net

Hydroxylases (Cytochrome P450 monooxygenases):

Cinnamate 4-hydroxylase (C4H): Converts cinnamic acid to p-coumaric acid. scielo.brfrontiersin.org

p-Coumarate 3-hydroxylase (C3H): Hydroxylates p-coumaric acid to yield caffeic acid. nih.govfrontiersin.org

O-methyltransferases (OMTs): These enzymes are responsible for the methylation of hydroxyl groups on the aromatic ring, using S-adenosyl-L-methionine (SAM) as a methyl donor. researchgate.netresearchgate.net

Caffeic acid O-methyltransferase (COMT): This enzyme methylates the 3-hydroxyl group of caffeic acid to form ferulic acid. nih.govnih.gov It can also methylate 5-hydroxyferulic acid to produce sinapic acid, a precursor to syringyl lignin units. nih.gov

Caffeoyl-CoA O-methyltransferase (CCoAOMT): This enzyme acts on the CoA-esterified forms of hydroxycinnamic acids, methylating caffeoyl-CoA to feruloyl-CoA. nih.govnih.govmdpi.com

Ligases:

4-Coumarate:CoA ligase (4CL): This enzyme activates hydroxycinnamic acids, such as p-coumaric acid, by ligating them to Coenzyme A, forming their corresponding CoA thioesters (e.g., p-coumaroyl-CoA). scielo.brnih.govfrontiersin.org This activation is crucial for their subsequent reduction to monolignols or for other enzymatic modifications. nih.gov

Table 2: Key Enzymes in the Biosynthesis of this compound

| Enzyme Class | Specific Enzyme | Function |

|---|---|---|

| Ammonia-lyase | Phenylalanine ammonia-lyase (PAL) | Converts L-phenylalanine to cinnamic acid scielo.brresearchgate.net |

| Hydroxylase | Cinnamate 4-hydroxylase (C4H) | Converts cinnamic acid to p-coumaric acid scielo.brnih.gov |

| Hydroxylase | p-Coumarate 3-hydroxylase (C3H) | Converts p-coumaric acid to caffeic acid nih.govresearchgate.net |

| O-methyltransferase | Caffeic acid O-methyltransferase (COMT) | Methylates caffeic acid to form ferulic acid nih.govnih.gov |

| O-methyltransferase | Caffeoyl-CoA O-methyltransferase (CCoAOMT) | Methylates caffeoyl-CoA to form feruloyl-CoA nih.govmdpi.com |

| Ligase | 4-Coumarate:CoA ligase (4CL) | Activates hydroxycinnamic acids by forming CoA thioesters scielo.brnih.gov |

Chemical and Enzymatic Synthesis of 5 Hydroxy 3 Methoxycinnamic Acid and Its Structural Derivatives

Classical Organic Synthesis Routes (e.g., Perkin Reaction, Knoevenagel Condensation)

Classical organic reactions remain fundamental in the synthesis of cinnamic acid derivatives. The Perkin and Knoevenagel condensation reactions are two of the most prominent methods employed.

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. wikipedia.org This method is widely used for the synthesis of cinnamic acids and their derivatives. wikipedia.orgiitk.ac.in For instance, p-methoxycinnamic acid has been synthesized by reacting p-methoxybenzaldehyde with acetic anhydride using a sodium acetate (B1210297) catalyst. uns.ac.id The reaction proceeds through the formation of a carbanion from the anhydride, which then attacks the aldehyde. uns.ac.id Subsequent dehydration and hydrolysis yield the final cinnamic acid product. uns.ac.id

The Knoevenagel condensation is another powerful tool for forming carbon-carbon bonds, typically involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. rsc.orgmdpi.com This reaction is a primary route for producing various cinnamic acids. rsc.org For example, the condensation of vanillin (B372448) and malonic acid can be catalyzed by proline in ethanol (B145695) to produce ferulic acid. nih.gov The reaction conditions can be optimized to favor the formation of the desired cinnamic acid derivative. nih.gov Different bases, such as pyridine (B92270) or triethylamine (B128534), can be used as catalysts, with recent efforts focusing on developing pyridine-free and more environmentally friendly protocols. rsc.org A study on the Knoevenagel condensation of 5-methoxy-1-tetralone (B1585004) with glyoxylic acid in an acidic medium demonstrated high yields of the corresponding unsaturated acid. mdpi.com

| Reaction | Reactants | Catalyst/Conditions | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Perkin Reaction | Aromatic aldehyde, Acid anhydride | Alkali salt of the acid (e.g., sodium acetate) | α,β-unsaturated aromatic acid | Versatile for various cinnamic acid derivatives. | wikipedia.orgiitk.ac.in |

| Knoevenagel Condensation | Aromatic aldehyde, Active methylene compound (e.g., malonic acid) | Base (e.g., pyridine, proline, triethylamine) | Cinnamic acid derivatives | High yields, potential for green chemistry modifications. | rsc.orgnih.gov |

Microwave-Assisted and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards more sustainable and efficient synthetic methodologies. Microwave-assisted synthesis and green chemistry principles are at the forefront of this movement.

Microwave-assisted organic synthesis has been shown to dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating methods. tsijournals.com This technique has been successfully applied to the Perkin reaction for the synthesis of p-methoxycinnamic acid, where ultrasonic waves were used to accelerate the reaction. uns.ac.idresearchgate.net The cavitation phenomenon induced by ultrasound can break chemical bonds in the reactants, leading to faster formation of the product. researchgate.net Microwave irradiation has also been employed in multicomponent reactions to synthesize various heterocyclic compounds, offering advantages such as catalyst-free conditions, easy work-up, and high yields. clockss.org

Green chemistry approaches focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org In the context of cinnamic acid synthesis, this includes the use of environmentally benign solvents like ethanol and non-toxic catalysts such as L-proline in Knoevenagel condensations. nih.gov Efforts are also being made to replace hazardous reagents like pyridine with safer alternatives like triethylamine in toluene. rsc.org The use of boric acid as a mild and effective catalyst in aqueous ethanol for Knoevenagel condensations is another example of a greener approach. mdpi.com

Biocatalytic and Enzymatic Synthesis Methodologies

Biocatalysis, utilizing enzymes or whole microorganisms, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis.

Enzymatic synthesis often employs lipases for esterification and transesterification reactions to produce derivatives of cinnamic acids. For example, Novozym 435, an immobilized lipase (B570770) B from Candida antarctica, has been effectively used to catalyze the synthesis of ethyl ferulate from ferulic acid and ethanol. nih.govsigmaaldrich.com This enzyme has also been used in the acidolysis of phosphatidylcholine with 3-methoxycinnamic acid to produce biologically active phospholipids. nih.gov Enzymatic methods can offer high conversion rates and the ability to reuse the enzyme, making the process more economical and sustainable. nih.gov The choice of solvent and reaction temperature can significantly influence the conversion efficiency. nih.govsigmaaldrich.com

Whole-cell biotransformations are also a viable route. Microorganisms can be used to convert ferulic acid into other valuable compounds like vanillin. researchgate.net This highlights the potential of using biological systems for complex chemical transformations.

| Enzyme/Biocatalyst | Reaction Type | Substrates | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| Novozym 435 | Esterification | Ferulic acid, Ethanol | Ethyl ferulate | 87% conversion at 75°C in 2 days. | nih.govsigmaaldrich.com |

| Novozym 435 | Acidolysis | Phosphatidylcholine, 3-Methoxycinnamic acid | 3-Methoxycinnamoylated phospholipids | Effective catalysis in heptane. | nih.gov |

Chemoenzymatic Strategies for Enhanced Selectivity and Yield

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic methods to achieve enhanced selectivity and yield. This approach often involves a chemical synthesis step to create a precursor, followed by an enzymatic transformation to produce the final, often chiral, product.

An example of this strategy is the synthesis of 3'-deoxy-3'-(4-substituted-triazol-1-yl)-5-methyluridine, where a key azido (B1232118) precursor was synthesized chemoenzymatically from D-xylose in good yield. nih.gov This precursor was then used in a copper(I)-catalyzed cycloaddition reaction to generate a library of derivatives. nih.gov Similarly, chemoenzymatic routes have been developed for the preparation of optically active intermediates for the synthesis of compounds like thiolactomycin. researchgate.net This approach allows for the creation of complex molecules with high stereoselectivity, which can be challenging to achieve through purely chemical methods. The enzymatic step often provides the crucial stereocontrol, while the chemical steps allow for the construction of the core molecular framework.

Strategies for Isomeric Control in Synthetic Routes

The control of isomerism, particularly the E/Z configuration of the double bond in the cinnamic acid side chain, is a critical aspect of synthesis. The biological activity of cinnamic acid derivatives can be highly dependent on their stereochemistry.

In reactions like the Perkin and Knoevenagel condensations, the trans (E) isomer is typically the major product due to its greater thermodynamic stability. The reaction mechanisms of these condensations inherently favor the formation of the more stable trans isomer. iitk.ac.in For instance, the synthesis of 3-hydroxy-4-methoxycinnamic acid is noted to predominantly yield the trans isomer. sigmaaldrich.com

In some cases, specific reaction conditions or catalysts can be employed to influence the isomeric ratio. For example, in the Perkin coumarin (B35378) synthesis, the reaction pathway can be directed to favor either intramolecular cyclization to form a coumarin or intermolecular condensation to form a trans-cinnamic acid derivative, sometimes influenced by steric factors of the starting materials. sci-hub.se While the formation of the cis (Z) isomer is less common, photochemical isomerization or specific stereoselective synthesis strategies would be required to obtain it in significant quantities. The choice of synthetic route and reaction parameters is therefore crucial for obtaining the desired isomer with high purity.

Derivatives and Analogues of 5 Hydroxy 3 Methoxycinnamic Acid: Design, Synthesis, and Structure Activity Relationships Sar

Synthesis of Novel Ester Derivatives

The esterification of the carboxylic acid group of 5-hydroxy-3-methoxycinnamic acid and related hydroxycinnamic acids represents a common strategy to modify their physicochemical properties, such as lipophilicity, which can influence their biological activity. nih.gov

Standard synthesis methods often involve the reaction of the parent cinnamic acid with an appropriate alcohol in the presence of an acid catalyst or using coupling agents. For instance, the condensation of cinnamic acids with amino acid esters has been achieved using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (B26582) (HOBT) in the presence of triethylamine (B128534). nih.gov Another approach involves lipase-catalyzed transesterification, which offers an environmentally friendly, solvent-free method for preparing lipophilic hydroxycinnamates. nih.gov

A variety of ester derivatives have been synthesized, including methyl, ethyl, and long-chain alkyl esters. nih.govnih.gov For example, methyl (E)-(3-(4-hydroxyphenyl)acryloyl)-l-phenylalaninate and dibenzyl (E)-(3-(3,4-dihydroxyphenyl)acryloyl)-l-aspartate are examples of esters synthesized from p-coumaric acid and caffeic acid, respectively. nih.gov While specific examples for this compound are less commonly detailed in broad reviews, the general synthetic routes are applicable.

Synthesis of Amide Derivatives

The synthesis of amide derivatives from this compound and its analogues is another key derivatization strategy. Amides are typically synthesized by activating the carboxylic acid group, followed by reaction with a primary or secondary amine. A common method employs coupling agents like 1-hydroxybenzotriazole (HOBT) and ethyl(dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond. nih.gov

This approach has been used to prepare a series of cinnamic acid amides. nih.gov For example, a series of 3,4,5-trimethoxycinnamic acid amides were synthesized via a coupling reaction using the HOBT/EDC system, resulting in high yields. nih.gov These synthetic strategies are directly applicable to this compound to generate a diverse library of amide derivatives for biological evaluation.

Synthesis of Oxidative Coupling Products and Dehydrodimers

Hydroxycinnamic acids, including this compound, can undergo oxidative coupling to form dehydrodimers and higher oligomers. researchgate.net These reactions can be catalyzed by various oxidizing agents or enzymes. For instance, the reaction of 4-hydroxycinnamic acid derivatives with silver oxide (Ag2O) in methanol (B129727) has been shown to produce 8-8'-bis-lactone-dimers. researchgate.net

Enzymatic oxidative coupling, often mediated by peroxidases like horseradish peroxidase (HRP) or laccases, mimics the natural polymerization of these compounds in plants. researchgate.netnih.gov The initial step involves the formation of a phenoxy radical, which can then couple in various ways, leading to a variety of linkage types in the resulting dimers and oligomers. researchgate.netnih.gov While the specific oxidative coupling products of this compound are not as extensively documented as those of ferulic or sinapic acid, the general principles of oxidative dimerization apply.

Halogenated and Other Substituted Analogues

The introduction of halogen atoms or other substituents onto the aromatic ring of this compound can significantly alter its electronic and steric properties, thereby influencing its biological activity. For example, 3-(5-Iodo-4-hydroxy-3-methoxy)cinnamic acid, also known as 5-iodoferulic acid, is a halogenated derivative that has been synthesized and is used as a starting material for more complex compounds. cymitquimica.com

The synthesis of such analogues often starts from a substituted benzaldehyde, which is then subjected to reactions like the Knoevenagel-Doebner condensation to build the cinnamic acid scaffold. nih.gov For instance, the synthesis of 3-methoxycinnamic acid can be achieved by reacting m-methoxybenzaldehyde with malonic acid in the presence of pyridine (B92270). google.com This general approach can be adapted to synthesize various substituted analogues of this compound by starting with the appropriately substituted benzaldehyde.

Investigation of Structure-Activity Relationships (SAR) in Preclinical Models

The investigation of structure-activity relationships (SAR) for derivatives of hydroxycinnamic acids has provided valuable insights into the chemical features required for their biological effects.

In the context of anticancer activity in acute myeloid leukemia (AML) cells, studies have revealed critical structural elements for synergy with other compounds like carnosic acid. nih.gov These include a para-hydroxyl group on the phenolic ring, the C7-C8 double bond in the propenoic acid side chain, and a methyl-esterified carboxyl group. nih.gov The presence of additional groups on the phenolic ring was found to potentially impair this synergistic activity. nih.gov

For antioxidant activity, the presence of catechol or o-methoxyphenol moieties in cinnamic acid derivatives has been associated with potent free radical scavenging. nih.gov When comparing ester and amide derivatives, amides generally exhibited more potent DPPH free radical scavenging activity, while esters showed stronger inhibitory activities against enzymes like MAO-B and butyrylcholinesterase. nih.gov

The antimicrobial activity of these compounds is also influenced by their structure. The concentration of the undissociated acid, which is higher at lower pH, tends to increase antimicrobial activity by enhancing solubility in cytoplasmic membranes. mdpi.com

The following table summarizes some key SAR findings for hydroxycinnamic acid derivatives:

| Biological Activity | Key Structural Features | Compound Class | Reference |

| Anticancer (AML Synergy) | para-hydroxyl group, C7-C8 double bond, methyl-esterified carboxyl | Methyl Hydroxycinnamates | nih.gov |

| Antioxidant (DPPH Scavenging) | Catechol or o-methoxyphenol moiety | Cinnamic Acid Amides & Esters | nih.gov |

| MAO-B Inhibition | Ester functionality | Cinnamic Acid Esters | nih.gov |

| Antimicrobial | Undissociated acid form (favored at lower pH) | Phenolic Acids | mdpi.com |

Comparative Analysis with Isomers (e.g., 3-Hydroxy-4-methoxycinnamic Acid, 4-Hydroxy-3-methoxycinnamic Acid)

The biological activities of hydroxycinnamic acids are highly dependent on the substitution pattern of the hydroxyl and methoxy (B1213986) groups on the phenyl ring. A comparative analysis of this compound with its isomers, such as 3-hydroxy-4-methoxycinnamic acid (isoferulic acid) and 4-hydroxy-3-methoxycinnamic acid (ferulic acid), reveals the importance of this structural arrangement.

Ferulic acid is a widely studied isomer known for its antioxidant, antitumor, and anti-inflammatory properties. nih.gov It is biosynthesized from caffeic acid. nih.gov Isoferulic acid also exhibits biological activities, including acting as an acetylcholine (B1216132) inhibitor and increasing the resistance of low-density lipoprotein (LDL) to oxidation. sigmaaldrich.comsigmaaldrich.com

In preclinical models, subtle structural differences between these isomers can lead to significant variations in their effects. For instance, in studies on postprandial hyperglycemia, p-methoxycinnamic acid was found to have a more prolonged action in lowering plasma glucose compared to its meta-hydroxy counterpart, which had a rapid onset but shorter duration of action. mdpi.com

Computational studies, such as in silico docking with cancer cell receptors, have been employed to predict and compare the anticancer potential of isomers like ferulic acid. nih.gov These studies help to elucidate the molecular interactions that underpin their biological activities. The table below provides a comparison of the key properties of these isomers.

| Compound Name | Chemical Structure | Key Properties/Activities |

| This compound | 3-Methoxycaffeic acid, 5-Hydroxyferulic acid sigmaaldrich.com | Secondary plant metabolite. sigmaaldrich.com |

| 3-Hydroxy-4-methoxycinnamic acid | Isoferulic acid, Hesperetic acid nist.govnih.gov | Acetylcholine inhibitor, increases LDL resistance to oxidation. sigmaaldrich.comsigmaaldrich.com |

| 4-Hydroxy-3-methoxycinnamic acid | Ferulic acid sigmaaldrich.comnih.gov | Antioxidant, antitumor, anti-inflammatory, UV-absorber. nih.gov |

Advanced Analytical Methodologies for 5 Hydroxy 3 Methoxycinnamic Acid Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of 5-Hydroxy-3-methoxycinnamic acid, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the precise structure of this compound. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. For instance, in a DMSO-d₆ solvent, the protons of the vinyl group (-CH=CH-) typically appear as doublets, with distinct coupling constants characteristic of their trans or cis configuration. The aromatic protons show signals in the aromatic region of the spectrum, and their splitting patterns reveal their substitution pattern on the benzene (B151609) ring. The methoxy (B1213986) group protons usually appear as a sharp singlet.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their functional group, such as the carbonyl carbon of the carboxylic acid, the carbons of the double bond, the aromatic ring carbons, and the methoxy carbon.

| ¹H NMR Chemical Shifts (ppm) in DMSO-d₆ | ¹³C NMR Chemical Shifts (ppm) in DMSO-d₆ |

| Vinyl Protons: ~6.4-7.5 (doublets) | Carbonyl Carbon: ~167.5 |

| Aromatic Protons: ~6.8-7.2 | Aromatic Carbons: ~114-158 |

| Methoxy Protons: ~3.8 (singlet) | Vinyl Carbons: ~117-144 |

| Methoxy Carbon: ~55 |

This table presents typical chemical shift ranges for the main functional groups of this compound in ¹H and ¹³C NMR spectra, which can vary based on solvent and experimental conditions.

Mass Spectrometry (MS): Mass spectrometry is utilized to determine the molecular weight and elemental composition of this compound and to gain structural information through fragmentation analysis. In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion and its fragmentation pattern are analyzed. Common fragmentation patterns for hydroxycinnamic acids involve the loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH). libretexts.org Electrospray ionization (ESI) is often coupled with tandem mass spectrometry (MS/MS) for more detailed structural analysis, particularly in complex mixtures. researchgate.net A predicted GC-MS spectrum of the trimethylsilyl (B98337) (TMS) derivative of 5-hydroxyferulic acid shows a molecular ion and characteristic fragment ions that can be used for its identification. hmdb.ca

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrations of specific chemical bonds. nist.govnist.gov

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| O-H stretch (hydroxyl) | ~3500-3200 (broad) |

| C-H stretch (aromatic and vinyl) | ~3100-3000 |

| C=O stretch (carboxylic acid) | ~1700-1670 |

| C=C stretch (aromatic and vinyl) | ~1650-1500 |

| C-O stretch (ether and alcohol) | ~1300-1000 |

This table summarizes the key IR absorption bands for the functional groups present in this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for quantitative analysis. Hydroxycinnamic acids exhibit strong absorption in the UV region due to the presence of the conjugated system formed by the benzene ring and the propenoic acid side chain. researchgate.net The wavelength of maximum absorbance (λmax) for this compound and related compounds is typically observed around 320 nm. researchgate.net

Chromatographic Separation and Quantification

Chromatographic techniques are essential for the separation and quantification of this compound from complex matrices such as plant extracts and biological fluids.

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the analysis of hydroxycinnamic acids. pan.olsztyn.pl Reversed-phase HPLC with a C18 column is commonly employed, where a polar mobile phase, typically a mixture of acidified water and a less polar organic solvent like acetonitrile (B52724) or methanol (B129727), is used for elution. d-nb.infonih.govpensoft.net Detection is often performed using a diode-array detector (DAD) or a UV detector set at the λmax of the compound (around 320 nm). d-nb.infopensoft.net This method allows for the separation of this compound from other related phenolic compounds. phcogj.com The method can be validated for linearity, accuracy, precision, and limits of detection and quantification to ensure reliable results. d-nb.info

Gas Chromatography (GC): Gas chromatography can also be used for the analysis of this compound, although it typically requires derivatization to increase the volatility of the compound. psu.edu The hydroxyl and carboxyl functional groups are often converted to their trimethylsilyl (TMS) or methyl esters. hmdb.capsu.edu The separation is achieved on a capillary column, and detection is commonly performed using a flame ionization detector (FID) or a mass spectrometer (GC-MS). psu.edu

Hyphenated Techniques for Complex Mixture Analysis and Metabolite Profiling

The combination of chromatographic separation with mass spectrometric detection provides a powerful tool for the analysis of this compound in complex biological samples.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the high separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. youtube.com This technique is particularly valuable for metabolite profiling, allowing for the identification and quantification of this compound and its various metabolites in biological fluids like plasma and urine. nih.gov Tandem mass spectrometry (LC-MS/MS) further enhances selectivity and provides structural information based on the fragmentation of the parent ion. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another robust hyphenated technique used for the analysis of volatile and semi-volatile compounds. After derivatization, GC-MS can be used to identify and quantify this compound and its metabolites in various samples. hmdb.ca The mass spectrometer provides a unique fragmentation pattern for each compound, which serves as a "fingerprint" for its identification.

Isotopic Labeling for Mechanistic Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules and to elucidate reaction mechanisms. In the context of this compound research, stable isotopes such as deuterium (B1214612) (²H or D) and carbon-13 (¹³C) can be incorporated into the molecule.

The synthesis of stable-isotope-labeled cinnamic acid and its derivatives allows for their use as internal standards in quantitative analysis by mass spectrometry, improving the accuracy and precision of the measurements. oup.comnih.govbiorxiv.org Furthermore, by introducing isotopically labeled precursors into a biological system, researchers can track the conversion of one compound to another, thereby elucidating biosynthetic pathways. oup.comnih.govbiorxiv.org For instance, feeding a plant with labeled ferulic acid could help to definitively establish its conversion to 5-hydroxyferulic acid. wikipedia.org Isotopic labeling experiments are crucial for understanding the intricate enzymatic reactions and metabolic networks involving this compound. nih.gov

Metabolic Fate and Pharmacokinetic Profiles of 5 Hydroxy 3 Methoxycinnamic Acid in Non Human Biological Systems

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

While specific ADME data for 5-Hydroxy-3-methoxycinnamic acid is limited, studies on structurally similar methoxycinnamic acid derivatives in animal models provide significant insights into its likely pharmacokinetic profile.

Research on p-methoxycinnamic acid (p-MCA) in rabbits demonstrates rapid metabolism and elimination that is dependent on the administration route. nih.govmdpi.com Following oral administration, the maximum serum concentration was achieved within one hour. nih.govmdpi.com Intravenous injection resulted in a much faster metabolism with a half-life of 0.4 hours, following first-order kinetics. nih.govmdpi.com Similarly, studies on 5-hydroxy-4-methoxycanthin-6-one in rats showed it was quickly absorbed, reaching peak plasma concentrations between 33 and 42 minutes, with a moderate elimination half-life and low oral bioavailability. sci-hub.se

The absorption of ferulic acid (4-hydroxy-3-methoxycinnamic acid), an isomer of the target compound, is also very rapid in rats, with plasma detection occurring as early as two minutes post-administration and peak concentrations reached by five minutes. mdpi.com The absorption rate of metabolites can also be significant. For instance, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), a key metabolite of ferulic acid, exhibits a higher absorption rate than its parent compound. nih.gov Methylated polyphenols, as a class, generally show a five- to eightfold higher oral absorption and greater metabolic stability compared to their non-methylated, hydroxylated forms. nih.govmdpi.com

Table 1: Pharmacokinetic Parameters of Cinnamic Acid Derivatives in Animal Models

| Compound | Animal Model | Route | Tmax | T1/2 | Bioavailability |

|---|---|---|---|---|---|

| p-Methoxycinnamic acid | Rabbit | Oral | ~1 h | - | - |

| p-Methoxycinnamic acid | Rabbit | Intravenous | 3 min | 0.4 h | - |

| 5-Hydroxy-4-methoxycanthin-6-one | Rat | Oral | 33-42 min | 0.85-2.11 h | 16.6-24.4% |

Tmax: Time to reach maximum plasma concentration; T1/2: Elimination half-life. Data compiled from multiple studies. nih.govmdpi.comsci-hub.semdpi.com

Biotransformation Pathways and Metabolite Identification (e.g., Conjugation, Oxidation, Reduction, Demethylation, Dehydroxylation)

The biotransformation of this compound and its analogs involves a series of enzymatic reactions, primarily occurring in the liver and intestines. Key pathways include demethylation, dehydroxylation, reduction of the side chain, and conjugation reactions.

Studies in rats on compounds with similar substitution patterns, such as sinapic acid (4-hydroxy-3,5-dimethoxycinnamic acid) and 3,5-dimethoxycinnamic acid, are particularly illuminating. The administration of 3,5-dimethoxycinnamic acid to rats resulted in the urinary excretion of 3-hydroxy-5-methoxycinnamic acid and its reduced form, 3-hydroxy-5-methoxyphenylpropionic acid. nih.gov This indicates that demethylation is a critical metabolic step. Similarly, the metabolism of sinapic acid yields 3-hydroxy-5-methoxycinnamic acid, dihydrosinapic acid, and 3-hydroxy-5-methoxyphenylpropionic acid. nih.govnih.gov

Oxidation is another significant pathway. For example, p-methoxycinnamic acid is oxidized to p-methoxybenzoic acid, which is then conjugated with glycine (B1666218) or glucuronic acid before being excreted in the urine of rabbits. nih.govmdpi.com In general, hydroxycinnamic acids with a 3'-methoxy-4'-hydroxy-substitution pattern are considered poor substrates for β-oxidation, leading their metabolism toward pathways like dehydroxylation by gut microbiota and subsequent phase-II conjugation. researchgate.net

Table 2: Identified Metabolites of Related Cinnamic Acids in Rats

| Parent Compound | Identified Metabolites |

|---|---|

| Sinapic acid | 3-Hydroxy-5-methoxyphenylpropionic acid, Dihydrosinapic acid, 3-Hydroxy-5-methoxycinnamic acid |

| 3,5-Dimethoxycinnamic acid | 3-Hydroxy-5-methoxycinnamic acid, 3-Hydroxy-5-methoxyphenylpropionic acid |

Data from a study on the metabolic interrelationships of these compounds in the rat. nih.gov

Role of Gut Microbiota in Metabolism and Bioavailability

The gut microbiota plays a crucial role in the metabolism of hydroxycinnamic acids, transforming them into smaller, often more biologically active, metabolites. rsc.orgnih.gov A significant portion of dietary polyphenols is not absorbed in the small intestine and reaches the colon, where they are extensively metabolized by resident bacteria. nih.gov

A key transformation for the structural isomer, 4-hydroxy-3-methoxycinnamic acid (ferulic acid), is its reduction by gut bacteria to 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA). dntb.gov.uanih.govmdpi.com This conversion is attributed to a wide variety of microbes, particularly those belonging to the phylum Bacteroidetes. dntb.gov.uanih.gov The production of HMPA from its parent cinnamic acid is essential for many of its beneficial metabolic effects. nih.govdntb.gov.uanih.govmdpi.com Studies using antibiotic-treated mice confirmed that the conversion of the parent compound into HMPA is dependent on the gut microbiota. nih.gov

These microbial transformations significantly impact the bioavailability and the nature of the compounds that enter systemic circulation. The metabolites produced in the large intestine, such as HMPA, can be absorbed and exert systemic effects. mdpi.com

Influence of Chemical Modifications on Pharmacokinetic Parameters

The chemical structure of cinnamic acid derivatives, particularly the presence and position of hydroxy (-OH) and methoxy (B1213986) (-OCH3) groups, profoundly influences their pharmacokinetic profiles.

Methylation of the hydroxyl groups is a critical factor that enhances metabolic stability. nih.gov The presence of methoxy groups can inhibit the activity of first-pass liver enzymes responsible for sulfonation and glucuronidation. nih.gov This inhibition of highly efficient conjugation pathways limits metabolic clearance in the intestinal epithelial cells and the liver. nih.govmdpi.com Consequently, methoxylated derivatives of cinnamic acid tend to have higher oral absorption and metabolic stability, allowing them to reach the bloodstream in their unchanged form more effectively than their hydroxylated counterparts. nih.govmdpi.comnih.gov

Studies comparing meta-substituted methoxy derivatives of cinnamic and benzoic acids to their corresponding meta-hydroxy derivatives showed that the methoxylated forms had a significantly higher inhibitory effect on fluorescein (B123965) transport across Caco-2 cell monolayers, suggesting a higher affinity for the monocarboxylic acid transporter (MCT). nih.govmdpi.com

Pharmacodynamic Correlation in Preclinical Models

A clear correlation exists between the metabolic transformation of hydroxycinnamic acids and their observed biological effects in preclinical models. The beneficial effects of 4-hydroxy-3-methoxycinnamic acid (ferulic acid) on metabolic conditions are largely attributed to its gut microbiota-derived metabolite, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA). dntb.gov.uanih.govmdpi.com

In diet-induced obese mice, dietary supplementation with ferulic acid was shown to protect against weight gain and hepatic steatosis and to improve insulin (B600854) sensitivity. nih.govmdpi.com These metabolic benefits were absent in antibiotic-treated mice where the conversion to HMPA was blocked, demonstrating that HMPA is the key molecular entity responsible for these effects. nih.gov HMPA modulates host metabolic homeostasis by regulating hepatic lipid metabolism and altering the gut microbial community, notably by increasing the abundance of Bacteroidetes and decreasing Firmicutes. dntb.gov.uanih.gov

Further investigation into the mechanism revealed that HMPA activates the G protein-coupled receptor 41 (GPR41), which is also a receptor for short-chain fatty acids. nih.govnih.gov The activation of GPR41 by HMPA is crucial for its anti-obesity effects and its ability to improve hepatic steatosis by stimulating lipid catabolism pathways. nih.govnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-Hydroxy-4-methoxycinnamic acid (Isoferulic acid) |

| 4-Hydroxy-3-methoxycinnamic acid (Ferulic acid) |

| 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA) |

| p-Methoxycinnamic acid (p-MCA) |

| 5-Hydroxy-4-methoxycanthin-6-one |

| Sinapic acid (4-Hydroxy-3,5-dimethoxycinnamic acid) |

| 3,5-Dimethoxycinnamic acid |

| 3-Hydroxy-5-methoxyphenylpropionic acid |

| Dihydrosinapic acid |

| p-Methoxybenzoic acid |

| Glycine |

| Glucuronic acid |

| 3,4,5-Trimethoxycinnamic acid |

| Caffeic acid |

| p-Coumaric acid |

| Benzoic acid |

| 5-Aminosalicylic acid |

Future Research Directions and Unexplored Avenues for 5 Hydroxy 3 Methoxycinnamic Acid

Deeper Elucidation of Novel Biological Targets and Signaling Cascades

While current research has identified some of the biological activities of 5-hydroxy-3-methoxycinnamic acid, a comprehensive understanding of its molecular interactions is still lacking. Future investigations should focus on identifying and validating novel protein targets and the signaling pathways it modulates. Techniques such as affinity chromatography, and proteomics can be employed to pull down and identify its direct binding partners within the cell.

Once potential targets are identified, further studies will be necessary to elucidate the downstream signaling cascades that are affected. This involves investigating changes in protein phosphorylation, gene expression, and metabolite profiles following treatment with this compound. Unraveling these complex networks will provide a more complete picture of its mechanism of action and could reveal previously unknown therapeutic opportunities.

Development of Advanced and Targeted Synthetic Methodologies

The availability of pure this compound is crucial for research and potential commercial applications. While it can be isolated from natural sources, this process can be inefficient and yield low quantities. Therefore, the development of advanced, efficient, and stereoselective synthetic methodologies is a key area for future research.

This includes the exploration of novel catalysts, green chemistry approaches to minimize environmental impact, and chemoenzymatic strategies that combine the selectivity of enzymes with the versatility of chemical synthesis. Furthermore, the development of methods for the targeted synthesis of derivatives and analogues of this compound will be essential for structure-activity relationship studies and the optimization of its biological effects.

Applications in "Omics" Technologies (e.g., Metabolomics, Proteomics, Transcriptomics)

The application of "omics" technologies will be instrumental in providing a holistic view of the biological effects of this compound.

Metabolomics studies can reveal global changes in the cellular metabolome following exposure to the compound, identifying metabolic pathways that are significantly altered.

Proteomics can provide a comprehensive analysis of changes in protein expression and post-translational modifications, offering insights into the cellular machinery affected by this compound.

Transcriptomics , through techniques like RNA-sequencing, can identify changes in gene expression, revealing the genetic programs that are activated or repressed by the compound.

Integrating data from these different "omics" platforms will allow for a systems-level understanding of the cellular response to this compound, facilitating the identification of key molecular players and pathways.

Exploration of this compound as a Scaffold for Rational Drug Design

The chemical structure of this compound, with its substituted phenyl ring and acrylic acid side chain, presents an attractive scaffold for medicinal chemistry and rational drug design. Future research should focus on systematically modifying its structure to enhance its potency, selectivity, and pharmacokinetic properties.

This involves the synthesis of a library of analogues with variations in the substitution pattern of the aromatic ring, the length and nature of the side chain, and the stereochemistry of the double bond. These compounds can then be screened for their activity against specific biological targets. Computational modeling and quantitative structure-activity relationship (QSAR) studies can be used to guide the design of new derivatives with improved therapeutic potential.

Development of Advanced Delivery Systems for Research Probes

To effectively study the biological activity of this compound in vitro and in vivo, the development of advanced delivery systems is crucial. These systems can help to overcome challenges such as poor solubility, limited bioavailability, and off-target effects.

Future research in this area could focus on encapsulating this compound in nanoparticles, liposomes, or other nanocarriers to improve its delivery to specific cells or tissues. Furthermore, the development of fluorescently labeled or otherwise tagged versions of the molecule can serve as powerful research probes to visualize its subcellular localization and track its interactions with biological targets in real-time.

Comprehensive Comparative Studies with Other Hydroxycinnamic Acid Isomers and Analogues

This compound is one of many naturally occurring hydroxycinnamic acids, including isomers like ferulic acid and sinapic acid. To better understand the unique properties of this compound, comprehensive comparative studies are needed.

These studies should systematically evaluate the biological activities of a range of hydroxycinnamic acid isomers and analogues in various experimental models. By comparing their effects on specific cellular processes, signaling pathways, and enzyme activities, researchers can identify the structural features that are critical for their observed biological effects. This will provide valuable insights into the structure-activity relationships within this class of compounds and highlight the specific potential of this compound.

Integration into Systems Biology and Computational Modeling Approaches

The complexity of biological systems necessitates the use of integrative approaches to fully understand the effects of a bioactive compound. Future research should aim to integrate experimental data on this compound into systems biology models.

This involves constructing computational models of relevant biological pathways and networks and then using experimental data to parameterize and validate these models. Such models can then be used to simulate the effects of this compound, predict its impact on cellular behavior, and identify potential points of intervention. This synergy between experimental and computational approaches will be crucial for a comprehensive understanding of the compound's biological role and for guiding future research efforts.

Addressing Remaining Research Gaps in Biological Efficacy and Mechanistic Understanding in Animal Models

A thorough review of the existing scientific literature reveals a significant void in the in vivo evaluation of this compound. While its isomers, such as ferulic acid (4-hydroxy-3-methoxycinnamic acid) and isoferulic acid (3-hydroxy-4-methoxycinnamic acid), have been the subjects of numerous animal studies, this compound has been conspicuously overlooked. This critical research gap hinders a comprehensive understanding of its potential therapeutic applications and necessitates a dedicated effort to investigate its biological efficacy and mechanisms of action in relevant animal models.

The extensive research on related cinnamic acid derivatives provides a strong rationale for prioritizing in vivo studies of this compound. For instance, ferulic acid has demonstrated a wide array of beneficial effects in animal models, including neuroprotective, cardioprotective, antidiabetic, and anticancer properties. nih.gov Similarly, p-methoxycinnamic acid has shown promising antidiabetic and neuroprotective activities in rodent models. nih.govnih.gov These findings in structurally similar compounds suggest that this compound may possess a comparable, or perhaps unique, pharmacological profile that warrants investigation.

Future preclinical research should, therefore, focus on a systematic evaluation of this compound across a spectrum of established animal models of disease. Key areas of interest, based on the activities of its isomers, would include neurodegenerative diseases, metabolic syndrome, cardiovascular disorders, and oncology. Initial studies should aim to establish the pharmacokinetic and pharmacodynamic profiles of the compound to inform appropriate study design.

Mechanistic studies will be paramount to understanding how this compound exerts its biological effects. These investigations should explore its impact on key cellular pathways, such as those involved in oxidative stress, inflammation, apoptosis, and cellular signaling. Techniques such as transcriptomics, proteomics, and metabolomics could provide a comprehensive view of the molecular changes induced by the compound in various tissues.

The current lack of data represents a significant opportunity for discovery. By addressing these research gaps, the scientific community can unlock the potential of this compound as a novel therapeutic agent.

Proposed Future Animal Studies for this compound

| Proposed Research Area | Animal Model | Potential Endpoints and Mechanistic Readouts | Rationale Based on Isomer/Related Compound Activity |

| Neuroprotection | Mouse model of Alzheimer's disease (e.g., APP/PS1) | Cognitive function (e.g., Morris water maze), amyloid-beta plaque load, tau pathology, neuroinflammation markers (e.g., cytokine levels), oxidative stress markers. | Ferulic acid and other methoxycinnamic acid derivatives have shown neuroprotective effects in animal models of neurodegeneration. nih.gov |

| Metabolic Disease | Diet-induced obese mice | Glucose tolerance, insulin (B600854) sensitivity, lipid profiles, hepatic steatosis, expression of genes involved in lipid and glucose metabolism. | p-Methoxycinnamic acid has demonstrated antidiabetic properties in animal studies. nih.govnih.gov |

| Cardiovascular Health | Rat model of myocardial infarction | Infarct size, cardiac function (echocardiography), markers of cardiac remodeling, inflammatory cell infiltration, oxidative stress levels. | Ferulic acid has exhibited cardioprotective effects in various animal models. nih.gov |

| Anti-inflammatory Activity | Murine model of colitis (e.g., DSS-induced) | Disease activity index, colon length, histological scoring, myeloperoxidase activity, pro-inflammatory cytokine expression (e.g., TNF-α, IL-6). | Cinnamic acid derivatives are known for their anti-inflammatory properties. |

| Anticancer Potential | Xenograft mouse model of human cancer (e.g., colon, breast) | Tumor growth and volume, apoptosis markers (e.g., caspase-3 activity), angiogenesis markers (e.g., VEGF), key signaling pathways (e.g., NF-κB, PI3K/Akt). | Ferulic acid has been investigated for its anticancer properties in various in vivo models. nih.gov |

Q & A

Advanced Question

- Molecular docking : Use AutoDock Vina with COX-2 or NF-κB p65 as targets; adjust protonation states at physiological pH.

- MD simulations : Run 100-ns trajectories in GROMACS to assess membrane permeability (logP ~1.8) and hydration-free energy.

- QSAR models : Train on datasets of cinnamic acid analogs (IC50 values for antioxidant/anti-inflammatory activity) to prioritize novel derivatives .

How can researchers address the lack of ecotoxicological data for this compound?

Advanced Question

- Perform OECD 201/202 tests : Algal growth inhibition (72-h EC50) and Daphnia magna immobilization (48-h LC50).

- Use QSAR-ICE models (e.g., ECOSAR) to estimate chronic toxicity thresholds for aquatic organisms.

- Monitor degradation products via high-resolution mass spectrometry (HRMS) in simulated wastewater to identify persistent metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.